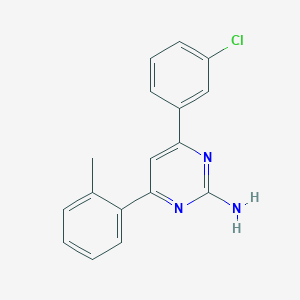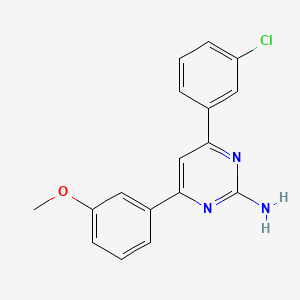
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4C6TMP, is a synthetic compound with a wide range of applications in scientific research. It is used in biochemical and physiological studies, as well as in laboratory experiments. In
Aplicaciones Científicas De Investigación
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in studies of the effect of environmental pollutants on the physiology of aquatic organisms. It has also been used in studies of the effects of drugs on the central nervous system. Furthermore, 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used in studies of the effects of oxidative stress on cells.
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also believed to act as a modulator of cell signaling pathways, affecting the expression of genes involved in cell growth and differentiation.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. In laboratory studies, 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been found to reduce inflammation and oxidative stress, as well as to protect cells from the damaging effects of free radicals. It has also been found to have anti-tumor effects, inhibiting the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. It is low cost and has a high purity product. It is also non-toxic and has a high solubility in water, making it easy to use in experiments. However, there are a few limitations to its use. It has a low bioavailability and is not easily absorbed by cells, which can limit its effectiveness in experiments.
Direcciones Futuras
There are several potential future directions for the use of 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in scientific research. One possibility is to use it to study the effects of environmental pollutants on human health. Another potential use is to study the effects of drugs on the central nervous system. Additionally, 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine could be used to study the effects of oxidative stress on cells, as well as the effects of aging on cell function. Finally, 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine could be used in the development of new drugs to treat various diseases.
Métodos De Síntesis
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is synthesized through a multi-step process. The first step involves the reaction of 4-chlorophenol and 3,4,5-trimethoxybenzaldehyde in the presence of sodium hydroxide, resulting in the formation of a Schiff base. This Schiff base is then reduced with sodium borohydride to form 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. This method is cost-effective and yields a high purity product.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-5-4-6-13(20)7-11/h4-10H,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLMFYUXYUDPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














